molecular formula C16H17NOS B5295859 2-[(4-methylbenzyl)thio]-N-phenylacetamide

2-[(4-methylbenzyl)thio]-N-phenylacetamide

Cat. No. B5295859
M. Wt: 271.4 g/mol
InChI Key: PVMMVJSOUHDUFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methylbenzyl)thio]-N-phenylacetamide is a chemical compound that is used in scientific research. It is a thioamide derivative of phenylacetamide and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-[(4-methylbenzyl)thio]-N-phenylacetamide is not fully understood. However, it has been suggested that it may work by inhibiting the growth of bacteria and fungi by disrupting their cell walls. It may also work by inhibiting certain enzymes involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-methylbenzyl)thio]-N-phenylacetamide has a variety of biochemical and physiological effects. It has been found to have antioxidant activity and to inhibit the production of certain inflammatory cytokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-methylbenzyl)thio]-N-phenylacetamide in lab experiments is its antimicrobial activity, which makes it a useful tool for studying bacterial and fungal growth. Its potential anti-inflammatory and anti-cancer properties also make it a valuable compound for studying these diseases. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on 2-[(4-methylbenzyl)thio]-N-phenylacetamide. One area of interest is its potential use as an anti-inflammatory agent and treatment for inflammatory diseases such as arthritis. Another area of research is its potential use as a cancer treatment, particularly in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.

Synthesis Methods

The synthesis of 2-[(4-methylbenzyl)thio]-N-phenylacetamide involves the reaction of 4-methylbenzenethiol with phenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization.

Scientific Research Applications

2-[(4-methylbenzyl)thio]-N-phenylacetamide has been used in various scientific research studies. It has been found to have antimicrobial activity against certain bacteria and fungi. It has also been studied for its potential use as an anti-inflammatory agent and as a potential treatment for cancer.

properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS/c1-13-7-9-14(10-8-13)11-19-12-16(18)17-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMMVJSOUHDUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669567
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[(4-methylbenzyl)sulfanyl]-N-phenylacetamide

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